N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Scientific Research Applications
Radioligands in Neuroscience Research
Radiolabeled compounds, such as those similar in structure to the compound of interest, are extensively used in neuroscience research to study receptor binding and brain function. For example, compounds labeled with carbon-11, such as [O-methyl-11C]WAY-100635, have been promising radioligands for application with positron emission tomography (PET) to study 5-HT1A receptors in the living human brain. This research is crucial for developing biomathematical models for interpreting radioactivity uptake in the brain in terms of receptor-binding parameters, which can advance our understanding of neuropharmacology and the treatment of psychiatric disorders (Osman et al., 1996).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and disposition of compounds within the human body is essential for drug development. Studies focusing on compounds with functionalities similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methylthiazole-5-carboxamide contribute valuable insights into their pharmacokinetic profiles, metabolic pathways, and potential toxicological impacts. For instance, research on the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist elucidates how such compounds are metabolized and excreted in humans, providing a basis for evaluating their safety and efficacy as therapeutic agents (Shaffer et al., 2008).
Novel Uremic Toxins and NAD Catabolites
The study of NAD catabolites, including compounds structurally related to the one , reveals their potential role as novel uremic toxins in chronic renal failure (CRF) patients. Elevated serum concentrations of these catabolites correlate with deteriorated kidney function and may significantly inhibit key enzymes involved in DNA repair and replication, suggesting their toxicological significance and the need for further investigation into their impact on human health (Rutkowski et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, for binding to the enzyme . This competitive inhibition prevents EZH2 from transferring a methyl group to the ε-NH2 group of lysine 27 on histone 3 (H3K27), thereby preventing the trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for installing methylation marks on H3K27, contributing to the modification of chromatin structure and repression of transcription . By inhibiting EZH2, the compound disrupts this process, leading to changes in gene expression .
Result of Action
The result of the compound’s action is the disruption of transcriptional silencing . This can lead to changes in gene expression, potentially reversing the dysregulation of PRC2 function that correlates with certain malignancies and poor prognosis .
Action Environment
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-6-11(20-3)7-12(18)17(9)5-4-15-14(19)13-10(2)16-8-21-13/h6-8H,4-5H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRNHPRRYLDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CS2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.